4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid
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Overview
Description
4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid is a complex organic compound known for its unique structural properties. This compound is part of the xanthenes family, which are known for their vibrant fluorescence and are widely used in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid typically involves multi-step organic reactions. The process often starts with the preparation of the xanthene core, followed by the introduction of the dimethylamino and carboxylic acid groups. Common reagents used in these reactions include dimethylamine, phthalic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different xanthene derivatives, while substitution reactions can introduce new functional groups, creating a variety of compounds with unique properties.
Scientific Research Applications
4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy to label and visualize biological specimens.
Medicine: Investigated for potential use in diagnostic imaging and targeted drug delivery.
Industry: Utilized in the production of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of 4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful in various imaging and diagnostic applications. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye in various scientific applications.
Eosin Y: A xanthene dye used in histology and microscopy.
Uniqueness
4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid stands out due to its unique structural features and versatile applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings.
Properties
Molecular Formula |
C54H38N2O12 |
---|---|
Molecular Weight |
906.9 g/mol |
IUPAC Name |
4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid |
InChI |
InChI=1S/2C27H19NO6/c1-28(2)16-5-9-20-23(13-16)34-25-18-10-6-17(29)11-14(18)3-8-21(25)24(20)22-12-15(26(30)31)4-7-19(22)27(32)33;1-28(2)16-5-9-20-23(13-16)34-25-18-10-6-17(29)11-14(18)3-8-21(25)24(20)19-7-4-15(26(30)31)12-22(19)27(32)33/h2*3-13H,1-2H3,(H,30,31)(H,32,33) |
InChI Key |
FRHQULGQLLNPAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=C(C=C(C=C5)C(=O)O)C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=C(C=CC(=C5)C(=O)O)C(=O)O |
Origin of Product |
United States |
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